[(Diethylamino)silyl]diethylamine
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Overview
Description
[(Diethylamino)silyl]diethylamine is an organosilicon compound characterized by the presence of both diethylamino and silyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
[(Diethylamino)silyl]diethylamine can be synthesized through the reaction of dichlorosilane with diethylamine. The reaction typically occurs under controlled conditions, such as a temperature range of 40-60°C, and often uses hexane as a solvent . Another method involves the stepwise reaction of the Si-Cl functions of 1,1,2,2-tetrachlorodimethyldisilane with RMgBr, using the diethylamino unit as a protecting group .
Industrial Production Methods
Industrial production of this compound often involves solvent-free methods to enhance the purity and yield of the final product. For instance, a method has been developed where by-products generated during the reaction can be easily removed by filtering, resulting in a product with a GC purity of 99.5% .
Chemical Reactions Analysis
Types of Reactions
[(Diethylamino)silyl]diethylamine undergoes various types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond.
Dehydrocoupling: This reaction involves the coupling of amines with silanes, leading to the formation of N-silylated amines.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Vinylsilanes: Used in dealkenylative coupling reactions.
Imines: Used in hydrosilylation reactions.
Major Products Formed
The major products formed from these reactions include N-silylated amines, which serve as substrates in a variety of transformations, including C–N and C–C bond-forming reactions .
Scientific Research Applications
[(Diethylamino)silyl]diethylamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various silicon-containing compounds.
Industry: Used in the modification of silica gel for chromatography applications.
Mechanism of Action
The mechanism of action of [(Diethylamino)silyl]diethylamine involves its ability to form stable complexes with various substrates through the formation of Si-N bonds. This compound can undergo hydrolytic cleavage to reveal free amine products upon reaction completion . The molecular targets and pathways involved in its action include the formation of N-silylated intermediates, which can participate in further chemical transformations.
Comparison with Similar Compounds
[(Diethylamino)silyl]diethylamine can be compared with other similar compounds, such as:
Diethylamine: A secondary amine with similar reactivity but lacking the silyl functional group.
N,N-Diethyl-1,1,1-trimethylsilylamine: A compound with similar silyl and amine functionalities but different structural properties.
Bis(diethylamino)tetramethyldisilane: Another disilane-containing compound with similar applications in organic synthesis.
This compound stands out due to its unique combination of diethylamino and silyl groups, which confer distinct reactivity and versatility in various chemical processes.
Properties
IUPAC Name |
N-(diethylaminosilyl)-N-ethylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22N2Si/c1-5-9(6-2)11-10(7-3)8-4/h5-8,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKFQWAGPHVFRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[SiH2]N(CC)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27804-64-4 |
Source
|
Record name | N,N,N′,N′-Tetraethylsilanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27804-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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